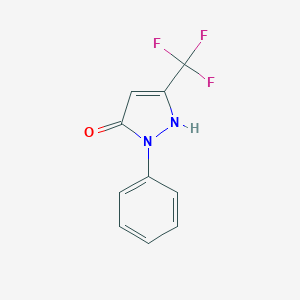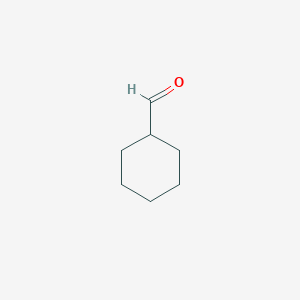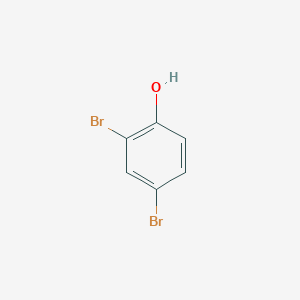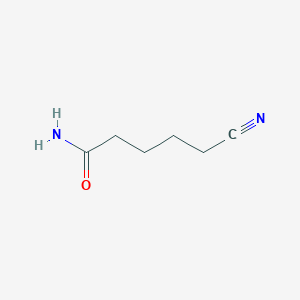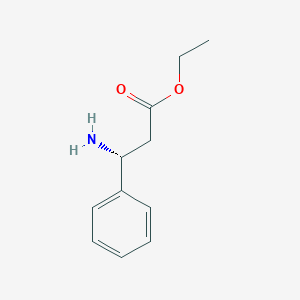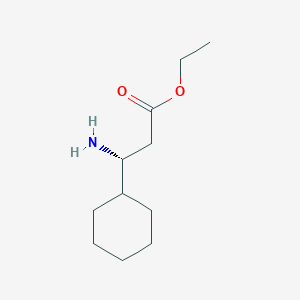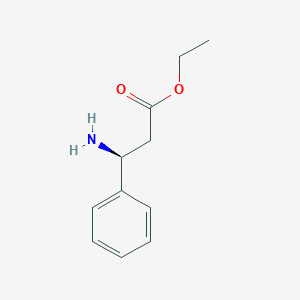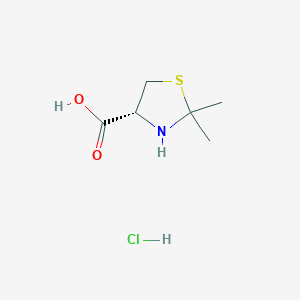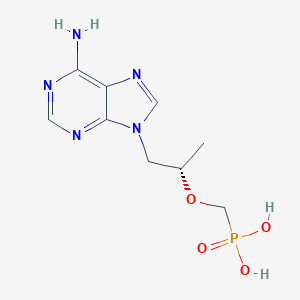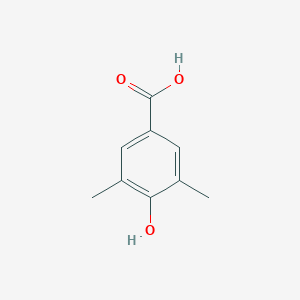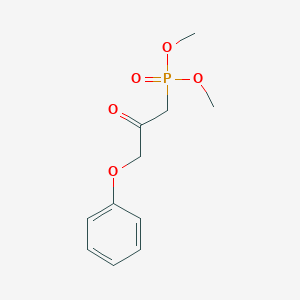
ジメチル(2-オキソ-3-フェノキシプロピル)ホスホネート
概要
説明
Dimethyl 2-oxo-3-phenoxypropylphosphonate is an organophosphorus compound with the molecular formula C11H15O5P. It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by its phenoxy group attached to a propylphosphonate moiety, making it a versatile reagent in organic synthesis .
科学的研究の応用
Dimethyl 2-oxo-3-phenoxypropylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
Target of Action
Dimethyl (2-oxo-3-phenoxypropyl)phosphonate is a selective agonist for the FP prostaglandin receptor . This receptor is part of the prostaglandin family, which plays a crucial role in a variety of physiological processes, including inflammation, smooth muscle contraction, and the regulation of intraocular pressure.
Mode of Action
As an agonist, Dimethyl (2-oxo-3-phenoxypropyl)phosphonate binds to the FP prostaglandin receptor, mimicking the action of natural prostaglandins . This binding triggers a series of intracellular events, leading to the activation of the receptor and the initiation of its downstream effects.
Biochemical Pathways
The activation of the FP prostaglandin receptor leads to an increase in the concentration of intracellular calcium ions, which in turn triggers a cascade of biochemical reactions . These reactions can lead to various physiological effects, such as the contraction of smooth muscle cells or the modulation of intraocular pressure.
Result of Action
The activation of the FP prostaglandin receptor by Dimethyl (2-oxo-3-phenoxypropyl)phosphonate can lead to a variety of cellular and molecular effects. For instance, it has been used in the synthesis of novel prostanoid thromboxane A2 agonists . It is also used as an anti-glaucoma agent, likely due to its ability to modulate intraocular pressure .
Action Environment
The action, efficacy, and stability of Dimethyl (2-oxo-3-phenoxypropyl)phosphonate can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . This suggests that exposure to oxygen and temperatures outside this range could potentially affect its stability and efficacy.
生化学分析
Biochemical Properties
It is known that this compound is a selective FP prostaglandin receptor agonist This suggests that it interacts with prostaglandin receptors, which are proteins that play a crucial role in various biochemical reactions
Cellular Effects
Given its role as a selective FP prostaglandin receptor agonist , it can be inferred that it may influence cell function by modulating prostaglandin signaling pathways. Prostaglandins are involved in a variety of cellular processes, including inflammation, blood flow, and the formation of blood clots. Therefore, Dimethyl (2-oxo-3-phenoxypropyl)phosphonate could potentially impact these processes.
Molecular Mechanism
As a selective FP prostaglandin receptor agonist , it likely exerts its effects by binding to prostaglandin receptors and modulating their activity. This could involve changes in gene expression, enzyme inhibition or activation, and other molecular-level effects.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 2-oxo-3-phenoxypropylphosphonate can be synthesized through several methods. One common approach involves the reaction of phenoxyacetic acid with dimethyl phosphite in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 80°C .
Industrial Production Methods
In industrial settings, the production of dimethyl 2-oxo-3-phenoxypropylphosphonate often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is usually purified through distillation or recrystallization .
化学反応の分析
Types of Reactions
Dimethyl 2-oxo-3-phenoxypropylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
類似化合物との比較
Similar Compounds
- Dimethyl 2-oxopropylphosphonate
- Dimethyl 3-phenoxyacetonylphosphonate
- Dimethyl (3-phenoxypropyl)phosphonate
Uniqueness
Dimethyl 2-oxo-3-phenoxypropylphosphonate is unique due to its specific structure, which combines a phenoxy group with a propylphosphonate moiety. This structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .
特性
IUPAC Name |
1-dimethoxyphosphoryl-3-phenoxypropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O5P/c1-14-17(13,15-2)9-10(12)8-16-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTSTBMCCAVWOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC(=O)COC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342248 | |
| Record name | Dimethyl 2-oxo-3-phenoxypropylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40665-68-7 | |
| Record name | Dimethyl 2-oxo-3-phenoxypropylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl (2-oxo-3-phenoxypropyl)phosphonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MYZ6P2U9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
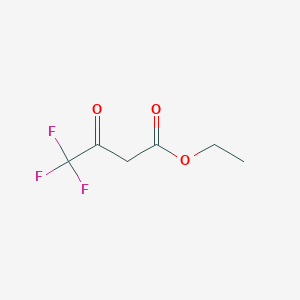
![5-[Bis(2-ethoxy-2-oxoethyl)amino]-4-cyano-2-(methoxycarbonyl)-3-thiopheneacetic Acid Methyl Ester](/img/structure/B41368.png)
